sSPhos

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

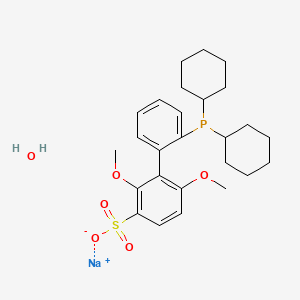

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPQBSXKBDVINV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635658 | |

| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049726-96-6, 870245-75-3 | |

| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1049726-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

sSPhos Ligand: A Comprehensive Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

The sSPhos ligand, a sulfonated derivative of the well-established SPhos, has emerged as a powerful tool in modern synthetic chemistry. Its unique structural features, particularly its inherent chirality arising from atropisomeric isomerism and the presence of a strategically positioned sulfonate group, enable exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the this compound ligand, including its synthesis, resolution, and application in key enantioselective transformations, supported by quantitative data and detailed experimental protocols.

Core Attributes of the this compound Ligand

This compound, or Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine sulfonic acid, is a bulky, electron-rich monophosphine ligand. Unlike its parent, SPhos, the introduction of a sulfonic acid group imparts several advantageous properties:

-

Atropisomeric Chirality: The sulfonation of the SPhos backbone introduces a high barrier to rotation around the biaryl axis, resulting in stable, separable atropisomers. This inherent chirality is pivotal for its use in asymmetric catalysis.

-

Water Solubility: The polar sulfonate group enhances the ligand's solubility in aqueous media, facilitating reactions in environmentally benign solvents and simplifying catalyst-product separation.

-

Electrostatically-Directed Catalysis: A key mechanistic feature of this compound is its capacity for "electrostatically directed palladium catalysis." The anionic sulfonate group can engage in non-covalent interactions, such as electrostatic attraction with a cation associated with the substrate or hydrogen bonding. These interactions pre-organize the transition state, leading to high levels of regio- and enantioselectivity.

Synthesis and Resolution of this compound

The preparation of enantiopure this compound involves a two-stage process: the synthesis of the racemic parent ligand, SPhos, followed by sulfonation and subsequent resolution of the resulting racemic this compound.

Synthesis of Racemic SPhos

The synthesis of SPhos is typically achieved through a multi-step sequence starting from 1,3-dimethoxybenzene.

Experimental Protocol: Synthesis of SPhos

-

Formation of the Biphenyl Core: 1,3-Dimethoxybenzene undergoes lithiation with n-butyllithium in an anhydrous solvent like hexane under an inert atmosphere. The resulting aryllithium species is then coupled with 2-bromochlorobenzene at reflux to form 2-bromo-2',6'-dimethoxybiphenyl.

-

Phosphination: The biphenyl intermediate is subjected to a second lithiation with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78 °C). The resulting lithium-biphenyl species is then quenched by the dropwise addition of chlorodicyclohexylphosphine to yield racemic SPhos.

-

Purification: The crude SPhos is purified by silica gel chromatography followed by recrystallization from a suitable solvent such as ethanol to afford a white, air-stable solid.

Sulfonation and Resolution of this compound

Racemic SPhos is sulfonated to introduce the chiral axis, and the resulting racemic this compound is then resolved to obtain the enantiopure ligand.

Experimental Protocol: Sulfonation and Resolution

-

Sulfonation: Racemic SPhos is treated with sulfuric acid to yield the sulfonated ligand, (rac)-sSPhos, often in quantitative yield.

-

Resolution via Diastereomeric Salt Formation: The resolution of racemic this compound is achieved through the formation of diastereomeric salts with a chiral resolving agent. Enantiopure this compound can be readily obtained by diastereoselective recrystallization of (rac)-sSPhos as its quinidinium salt.

Applications in Palladium-Catalyzed Asymmetric Synthesis

Enantiopure this compound has proven to be a highly effective ligand in a range of palladium-catalyzed reactions, consistently delivering high yields and excellent enantioselectivities.

Enantioselective Arylative Phenol Dearomatization

This compound is a general and highly effective ligand for the enantioselective arylative dearomatization of phenols, providing access to valuable spirocyclic scaffolds. The success of this transformation is attributed to the proposed electrostatic interactions between the ligand's sulfonate group and the phenolate substrate.

Quantitative Data: Substrate Scope in Arylative Phenol Dearomatization

| Entry | Phenol Substrate | Aryl Bromide | Yield (%) | ee (%) |

| 1 | Naphthol derivative | 4-Bromotoluene | 98 | 92 |

| 2 | Naphthol derivative | 4-Bromoanisole | 95 | 91 |

| 3 | Naphthol derivative | 4-Bromochlorobenzene | 93 | 93 |

| 4 | para-Aminophenol derivative | 4-Bromotoluene | 85 | 95 |

| 5 | para-Aminophenol derivative | 3-Bromoanisole | 78 | 94 |

| 6 | Oxygen-linked substrate | 4-Bromotoluene | 75 | 82 |

| 7 | Oxygen-linked substrate | 4-Bromo-N,N-dimethylaniline | 68 | 83 |

Data compiled from publications by Phipps and coworkers.

General Experimental Protocol: Arylative Phenol Dearomatization

To a reaction vessel under an inert atmosphere are added the phenol substrate (1.0 equiv), the aryl bromide (1.2 equiv), a palladium source such as Pd₂(dba)₃ (2.5 mol%), (R)- or (S)-sSPhos (7.5 mol%), and a base like potassium hydroxide (2.0 equiv). A solvent system, often a biphasic mixture of toluene and water, is added. The reaction mixture is heated, typically between 90-110 °C, for 24-48 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the enantioenriched spirocycle.

Asymmetric Allylic Alkylation

Enantiopure this compound, when used as its tetrabutylammonium salt, is a highly effective ligand for palladium-catalyzed asymmetric allylic alkylation. In this transformation, the steric bulk around the sulfonate group is believed to be the primary factor controlling enantioselectivity, rather than attractive non-covalent interactions.

Quantitative Data: Substrate Scope in Asymmetric Allylic Alkylation

| Entry | Nucleophile | Yield (%) | ee (%) |

| 1 | Dimethyl malonate | 95 | 96 |

| 2 | Dibenzyl malonate | 92 | 95 |

| 3 | Methyl benzoylacetate | 88 | 94 |

| 4 | Ethyl 2-nitroacetate | 85 | 93 |

| 5 | 1,3-Diphenylpropan-2-one | 75 | 92 |

Data compiled from publications by Phipps and coworkers.

General Experimental Protocol: Asymmetric Allylic Alkylation

In a glovebox, a reaction vial is charged with the allylic carbonate (1.0 equiv), the nucleophile (1.2 equiv), a palladium precursor such as [Pd(allyl)Cl]₂ (2.5 mol%), and the tetrabutylammonium salt of (R)- or (S)-sSPhos (5.5 mol%). Anhydrous solvent (e.g., THF or toluene) is added, and the mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched, and the product is isolated and purified by standard techniques such as flash column chromatography.

Suzuki-Miyaura Cross-Coupling

This compound and its parent ligand, SPhos, are highly efficient in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like aryl chlorides. The sulfonated version, this compound, offers the advantage of facilitating reactions in aqueous media.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides with SPhos/sSPhos

| Entry | Aryl Chloride | Boronic Acid | Ligand | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | >99 |

| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | SPhos | 98 |

| 3 | 4-Chloroanisole | 2-Methylphenylboronic acid | SPhos | 97 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | This compound (in water) | 96 |

| 5 | 2-Chloropyridine | 3-Thienylboronic acid | This compound (in water) | 95 |

Data representative of reactions catalyzed by SPhos and its sulfonated analogue.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A mixture of the aryl chloride (1.0 equiv), the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), the this compound ligand (2-4 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv) is prepared in a suitable solvent (e.g., toluene, dioxane, or a water-containing mixture). The reaction is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic extracts are dried, concentrated, and the product is purified by chromatography or recrystallization.

Mechanistic and Workflow Diagrams

To visually represent the processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis of (rac)-SPhos and subsequent sulfonation and resolution to yield enantiopure this compound.

The Architectural Nuances of sSPhos: A Guide to its Structure, Chirality, and Catalytic Prowess

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides an in-depth analysis of the structure and chirality of sSPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3'-sulfonic acid sodium salt), a highly effective and versatile monophosphine ligand in palladium-catalyzed cross-coupling reactions. Its unique structural feature, a sulfonic acid group on the biaryl backbone, induces atropisomeric chirality and enables a distinct catalytic mechanism known as "electrostatically directed palladium catalysis." This document consolidates structural data, quantitative performance metrics in key asymmetric reactions, detailed experimental protocols for its synthesis and resolution, and visual representations of its proposed catalytic cycle and workflow.

Introduction

This compound, a sulfonated derivative of the well-known Buchwald ligand SPhos, has emerged as a powerful tool in modern synthetic organic chemistry. The introduction of a sulfonate group ortho to the phosphine-bearing phenyl ring fundamentally alters the ligand's properties, inducing axial chirality due to hindered rotation around the biaryl C-C bond.[1] This inherent chirality, coupled with the electronic and steric properties of the dicyclohexylphosphino and dimethoxy substituents, makes this compound a highly effective ligand for a range of challenging palladium-catalyzed transformations, including Suzuki-Miyaura couplings, arylative phenol dearomatization, and asymmetric allylic alkylations.[2][3][4]

A key feature of this compound is its ability to engage in "electrostatically directed palladium catalysis."[5] The strategically positioned anionic sulfonate group can interact with a cation, often an alkali metal associated with a deprotonated substrate, thereby organizing the transition state assembly and influencing both reactivity and stereoselectivity.[5] This guide will delve into the structural details of this compound, present its performance in various catalytic reactions, provide detailed experimental procedures, and visualize the proposed mechanistic pathways.

This compound: Structure and Chirality

The defining structural characteristic of this compound is its atropisomeric chirality, which arises from the restricted rotation around the pivotal C-C bond connecting the two phenyl rings. The presence of the bulky sulfonic acid group, in conjunction with the other substituents, creates a significant rotational barrier, leading to the existence of stable, non-interconverting enantiomers.

While specific crystallographic data in the form of CIF files can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers CCDC 2170066 and CCDC 2290408 , a summary of key structural features is essential for understanding its function.[1][2] The phosphorus atom, with its lone pair of electrons, serves as the coordination site for the palladium catalyst. The bulky dicyclohexyl groups on the phosphorus atom contribute to the steric environment around the metal center, which is crucial for promoting reductive elimination, a key step in many cross-coupling catalytic cycles. The methoxy groups on the non-phosphine-bearing ring also influence the electronic properties of the ligand.

The chirality of this compound is pivotal to its application in asymmetric catalysis. The resolution of racemic this compound is typically achieved through diastereomeric salt recrystallization, a classical and efficient method for separating enantiomers.[6]

Performance in Asymmetric Catalysis: Quantitative Data

The efficacy of enantiopure this compound as a chiral ligand is demonstrated by the high yields and enantioselectivities achieved in various palladium-catalyzed reactions. The following tables summarize the performance of this compound in key transformations.

Enantioselective Suzuki-Miyaura Coupling of Aryl Halides

This compound has proven to be a highly effective ligand for the enantioselective synthesis of axially chiral biaryls via Suzuki-Miyaura coupling.

| Entry | Aryl Halide | Boronic Acid | Yield (%) | ee (%) | Reference |

| 1 | 2-bromo-3-methoxyphenol | 2-methoxyphenylboronic acid | 95 | 94 | [7] |

| 2 | 2-bromo-3-methylphenol | 2-methoxyphenylboronic acid | 88 | 92 | [7] |

| 3 | 2-bromo-3-fluorophenol | 2-methoxyphenylboronic acid | 91 | 96 | [7] |

| 4 | 2-bromo-3-chlorophenol | 2-methoxyphenylboronic acid | 85 | 95 | [7] |

Asymmetric Arylative Phenol Dearomatization

The this compound ligand has been successfully applied to the asymmetric arylative dearomatization of phenols to construct complex spirocyclic scaffolds.

| Entry | Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | 4-(2-bromobenzyl)phenol | Spiro[4.5]deca-6,9-diene-8-one derivative | 98 | 92 | [8] |

| 2 | 4-(2-bromo-5-methylbenzyl)phenol | Methyl-substituted spiro-derivative | 95 | 93 | [8] |

| 3 | 4-(2-bromo-4,5-dimethoxybenzyl)phenol | Dimethoxy-substituted spiro-derivative | 92 | 91 | [8] |

Palladium-Catalyzed Asymmetric Allylic Alkylation

Enantiopure this compound, when used as its tetrabutylammonium salt, is a highly effective ligand for the benchmark palladium-catalyzed asymmetric allylic alkylation.

| Entry | Nucleophile | Product | Yield (%) | ee (%) | Reference |

| 1 | Dimethyl malonate | Allylated malonate derivative | 95 | 90 | [1] |

| 2 | Dibenzoylmethane | Allylated diketone derivative | 88 | 78 | [1] |

| 3 | Nitromethane | Allylated nitroalkane derivative | 92 | 85 | [1] |

| 4 | Glycine imine | Allylated glycine derivative | 90 | 94 | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development.

Synthesis of Racemic this compound

The synthesis of this compound is achieved through the sulfonation of commercially available SPhos.

Procedure:

-

To a solution of SPhos (1.0 equiv) in dichloromethane (DCM), fuming sulfuric acid (20-30% SO₃) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

The reaction is quenched by carefully pouring the mixture onto ice.

-

The aqueous layer is separated and washed with DCM.

-

The aqueous layer is then treated with a saturated solution of sodium chloride to precipitate the sodium salt of this compound.

-

The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford racemic this compound as a white solid.

Resolution of Racemic this compound via Diastereomeric Salt Recrystallization

Enantiomerically pure this compound can be obtained by resolution of the racemate using a chiral resolving agent like quinidine.

Procedure:

-

Racemic this compound and quinidine (1.0 equiv) are dissolved in a suitable solvent system (e.g., methanol/water or ethanol/water).

-

The solution is heated to obtain a clear solution and then allowed to cool slowly to room temperature.

-

The diastereomeric salt that crystallizes is collected by filtration.

-

The salt is recrystallized several times from the same solvent system to achieve high diastereomeric purity.

-

The resolved diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the quinidine and liberate the enantiomerically pure this compound.

-

The enantiopure this compound is then isolated, typically as its sodium salt, by precipitation and filtration.

General Procedure for Asymmetric Suzuki-Miyaura Coupling

Procedure:

-

To an oven-dried vial is added the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and enantiopure this compound (4-10 mol%).

-

The vial is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent (e.g., toluene, dioxane, or THF) and a base (e.g., K₃PO₄ or CsF, 2.0-3.0 equiv) are added.

-

The reaction mixture is stirred at the appropriate temperature (room temperature to 110 °C) for the specified time.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights and Visualizations

The unique catalytic activity of this compound is best understood through a visual representation of the proposed catalytic cycle and the key interactions that govern its stereoselectivity.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling with this compound

The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura coupling reaction catalyzed by a palladium-sSPhos complex, highlighting the principle of "electrostatically directed palladium catalysis."

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling using this compound.

Workflow for Synthesis and Application of Enantiopure this compound

The following diagram outlines the logical workflow from the synthesis of racemic this compound to its application in asymmetric catalysis.

Caption: Workflow for the synthesis and application of enantiopure this compound.

Conclusion

This compound stands out as a uniquely designed chiral monophosphine ligand whose utility in palladium-catalyzed cross-coupling reactions is significantly enhanced by its atropisomeric nature and the presence of a strategically positioned sulfonate group. This functional group not only imparts chirality but also enables a powerful mode of "electrostatically directed catalysis," leading to high yields and excellent enantioselectivities in a variety of important synthetic transformations. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and effectively utilizing this compound in their synthetic endeavors. The continued exploration of this ligand's capabilities promises to further expand the frontiers of asymmetric catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DFT Study of the Full Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling on a Model System - ICIQ [iciq.org]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Synthesis of sSPhos from SPhos: A Technical Guide

This guide provides an in-depth overview of the synthesis of sSPhos (sulfonated SPhos) from SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a widely used ligand in palladium-catalyzed cross-coupling reactions. The sulfonation of SPhos enhances its water solubility, creating an amphiphilic ligand that is valuable for reactions in aqueous media and for facilitating catalyst-product separation. This document outlines the synthetic protocol, presents relevant data in a structured format, and includes a visual representation of the reaction.

Reaction Overview and Data

The synthesis of this compound is achieved through the regioselective sulfonation of SPhos. The reaction typically employs fuming sulfuric acid to introduce a sulfonic acid group onto one of the phenyl rings of the biphenyl backbone. The electron-donating methoxy groups direct the electrophilic aromatic substitution.

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | SPhos (1) | [1] |

| Sulfonating Agent | Fuming Sulfuric Acid (21-30% SO₃) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Reaction Time | Minutes to hours | [1] |

| Isolated Yield | 84% (for analogous sulfonated biaryl phosphines) | [1] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on procedures developed for the sulfonation of biaryl monophosphine ligands[1].

Materials and Equipment:

-

SPhos (1)

-

Fuming sulfuric acid (21-30% SO₃ basis)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Schlenk line or nitrogen/argon source

-

Cannula or syringe for transfers

-

Buchner funnel and filter paper

-

Lyophilizer (optional, for obtaining the sodium salt)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve SPhos (1 equivalent) in anhydrous dichloromethane.

-

Phosphine Protonation: Cool the solution to 0 °C using an ice bath. To this solution, add concentrated sulfuric acid (H₂SO₄) dropwise. The protonation of the phosphine group deactivates the top ring towards electrophilic aromatic substitution, ensuring regioselectivity[1].

-

Sulfonation: While maintaining the temperature at 0 °C, slowly add fuming sulfuric acid (21-30% SO₃ basis) to the reaction mixture. The reaction is typically rapid, with full conversion often observed within minutes[1].

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Quenching and Isolation: Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice. This will precipitate the zwitterionic form of this compound.

-

Purification: The crude product can be collected by filtration. Wash the solid with cold deionized water and then with a non-polar organic solvent like diethyl ether to remove any unreacted starting material and other organic impurities.

-

Drying: Dry the isolated solid under vacuum to obtain the zwitterionic this compound. This form is reported to be stable for extended periods under ambient conditions[2].

-

(Optional) Salt Formation: To obtain the sodium salt of this compound, the zwitterionic product can be neutralized with a sodium base (e.g., NaOH or NaHCO₃) followed by lyophilization. However, it has been noted that the sodium salt may be less stable over time compared to the zwitterionic form[2].

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from SPhos.

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive overview for the synthesis of this compound, intended for researchers and professionals in the field of chemistry. For further details on the application and handling of this compound and other Buchwald ligands, consulting the primary literature is recommended.

References

The Core Mechanism of sSPhos in Palladium Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The success of these transformations is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. Among the vast library of phosphine ligands developed, sSPhos, a sulfonated biaryl monophosphine ligand, has emerged as a highly effective and versatile ligand for a range of palladium-catalyzed reactions. Its unique structural features, including its chirality and the presence of a sulfonate group, impart distinct mechanistic advantages that lead to high catalytic activity and, in many cases, excellent enantioselectivity.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound in palladium catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Structure and Properties of this compound

This compound, or 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-x-sulfonic acid, is a member of the Buchwald biarylphosphine ligand family.[4] Its key structural features include:

-

A Biaryl Backbone: This provides steric bulk, which promotes the formation of monoligated, coordinatively unsaturated, and highly reactive Pd(0) species, the active catalyst in many cross-coupling reactions.[5]

-

A Dicyclohexylphosphino Group: The electron-donating nature of the cyclohexyl groups increases the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step.[3]

-

A Sulfonate Group: The presence of the anionic sulfonate group imparts water solubility to the catalyst and, more importantly, enables a unique mechanistic feature known as "electrostatically directed palladium catalysis."[1][3][5]

-

Atropisomeric Chirality: Hindered rotation around the biaryl axis makes this compound a chiral ligand, which is crucial for its application in asymmetric catalysis.[5]

The General Catalytic Cycle

The mechanism of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6]

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0)-sSPhos complex. In this step, the palladium center inserts into the Ar-X bond, leading to the formation of a Pd(II) intermediate. The electron-rich nature of the this compound ligand enhances the rate of this step.[3][7]

Transmetalation (Suzuki-Miyaura Coupling)

In the Suzuki-Miyaura coupling, the next step is transmetalation, where an organoboron reagent (R-B(OR)2) transfers its organic group (R) to the palladium center, displacing the halide. This step is typically facilitated by a base.[8][9]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (Ar and R) on the palladium center couple to form the desired product (Ar-R). This step regenerates the Pd(0)-sSPhos catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the this compound ligand is believed to promote this step.[10][7]

The Unique Mechanistic Role of the Sulfonate Group: Electrostatically Directed Catalysis

A key mechanistic feature that distinguishes this compound from other biarylphosphine ligands is its ability to engage in "electrostatically directed palladium catalysis."[1][3][5] The anionic sulfonate group of the this compound ligand can interact with a cation, typically an alkali metal associated with a deprotonated substrate, such as a phenolate.[1][3] This non-covalent, attractive electrostatic interaction helps to organize the reactants in a chiral environment before and during the key bond-forming steps.[5] This pre-organization can lead to:

-

Enhanced Regioselectivity: The electrostatic interaction can guide the palladium catalyst to a specific site on the substrate.[5]

-

Increased Enantioselectivity: In asymmetric reactions, this interaction can organize the transition state in a way that favors the formation of one enantiomer over the other.[1][3] This has been proposed to be a key factor in the high enantioselectivity observed in this compound-catalyzed arylative phenol dearomatization and the formation of 2,2'-biphenols.[1][3]

Quantitative Data on this compound Performance

The efficacy of this compound as a ligand in palladium-catalyzed reactions has been demonstrated in numerous studies. The following tables summarize quantitative data from selected publications, highlighting the performance of this compound under various reaction conditions.

Table 1: Optimization of Enantioselective Arylative Phenol Dearomatization using (R)-sSPhos

| Entry | Pd Source | Base | Solvent | Yield (%) | ee (%) |

| 1 | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | Dioxane | 76 | - |

| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | - | - |

| 3 | Pd₂(dba)₃ | K₂CO₃ | Dioxane | - | 63 |

| 4 | Pd(dba)₂ | K₂CO₃ | Dioxane | - | - |

| 5 | Pd₂(dba)₃ | KOH | Dioxane | - | 84 |

| 6 | Pd₂(dba)₃ | KOH | Toluene | - | - |

| 7 | Pd₂(dba)₃ | KOH | PhMe | - | - |

| 8 | Pd₂(dba)₃ | KOH | Dioxane/H₂O | - | - |

| 9 | Pd₂(dba)₃ | KOH | Toluene/H₂O | - | - |

| 10 | Pd₂(dba)₃ | KOH | PhMe/H₂O | 98 | 92 |

| 11 | Pd₂(dba)₃ | KOH | PhMe/H₂O (90°C) | - | - |

| 12 | Pd₂(dba)₃ | LiOH | PhMe/H₂O | - | - |

| 13 | Pd₂(dba)₃ | NaOH | PhMe/H₂O | - | - |

| 14 | Pd₂(dba)₃ | CsOH | PhMe/H₂O | - | - |

Data extracted from a study on arylative phenol dearomatization.[3]

Table 2: Scope of Asymmetric Allylic Alkylation using (R)-sSPhos

| Product | Yield (%) | ee (%) |

| 3a | 95 | 90 |

| 3b | 83 | 88 |

| 3c | 85 | 89 |

| 3d | 91 | 90 |

| 3e | 88 | 89 |

| 3f | 87 | 89 |

| 3g | 84 | 88 |

| 3h | 93 | 90 |

Data extracted from a study on palladium-catalyzed asymmetric allylic alkylation.[2][4]

Detailed Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions utilizing this compound. It is crucial to note that specific reaction conditions may need to be optimized for different substrates.

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a nitrogen-filled glovebox, a reaction vessel is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and the this compound ligand (1.2-2.0 equiv relative to Pd).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, THF) is added to the reaction vessel.

-

Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]

General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a nitrogen-filled glovebox, an oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a strong base (e.g., NaOtBu, K₂CO₃, 1.2-2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), and the this compound ligand (1.2-2.0 equiv relative to Pd).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added to the reaction vessel.

-

Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.[5][6]

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling with this compound

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Electrostatically Directed Catalysis by this compound

Caption: Electrostatically directed catalysis mechanism with this compound.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound has established itself as a powerful and versatile ligand in palladium catalysis. Its unique combination of steric bulk, electron-donating properties, and the presence of a sulfonate group allows for high catalytic efficiency in a variety of cross-coupling reactions. The concept of electrostatically directed catalysis, facilitated by the sulfonate moiety, provides a rational basis for the high levels of regio- and enantioselectivity observed in many this compound-catalyzed transformations. This in-depth guide provides a foundational understanding of the mechanism of this compound, which is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable ligand in their synthetic endeavors. The provided data and protocols serve as a practical starting point for the application of this compound in the development of novel and efficient synthetic methodologies.

References

- 1. Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

The Guiding Hand of Charge: An In-depth Technical Guide to Electrostatic Interactions with the sSPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and efficient catalytic systems is a cornerstone of modern chemical synthesis, with profound implications for drug discovery and development. Among the sophisticated tools available to the contemporary chemist, the sSPhos ligand has emerged as a powerful facilitator of palladium-catalyzed reactions, largely owing to its unique mechanism of action rooted in electrostatic interactions. This technical guide provides a comprehensive overview of the core principles governing the electrostatic behavior of this compound, supported by experimental data and methodological insights.

Core Principle: Electrostatically Directed Catalysis

At the heart of this compound's efficacy is the concept of "electrostatically directed palladium catalysis".[1][2][3][4][5][6] The ligand's structure features a strategically positioned anionic sulfonate group. This group engages in a noncovalent, attractive electrostatic interaction with a cation, typically an alkali metal, which is associated with a deprotonated substrate, such as a phenolate.[1][2][3][4][5] This transient, yet influential, interaction serves to pre-organize the reactants in a chiral environment before and during the critical oxidative addition step of the catalytic cycle.[1] By guiding the palladium catalyst to a specific face or position on the substrate, this compound can exert remarkable control over regioselectivity and enantioselectivity.[1][2][5]

This principle is particularly effective in overcoming the inherent challenges of certain transformations, such as the dearomatization of phenols, where the ligand not only governs the stereochemical outcome but also significantly accelerates the reaction rate by facilitating the difficult palladation step.[2]

Visualizing the Interaction: Proposed Mechanism

The proposed mechanism of electrostatically directed catalysis highlights the crucial role of the ligand-substrate interaction. The following diagram illustrates this key organizing principle within a palladium-catalyzed reaction.

Caption: Proposed pre-organization of reactants via electrostatic interactions with the this compound ligand.

Applications and Performance Data

The utility of this compound in directing challenging transformations is best illustrated by its application in enantioselective arylative phenol dearomatization to generate valuable spirocyclohexadienones. The tables below summarize key findings from studies that highlight the impact of reaction parameters on yield and enantioselectivity, indirectly quantifying the effect of electrostatic interactions.

Table 1: Effect of Base and Solvent on Enantioselective Dearomatization [5]

| Entry | Palladium Source | Base | Solvent | Yield (%) | ee (%) |

| 1 | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | Dioxane | 76 | 48 |

| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 70 | 44 |

| 3 | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 85 | 63 |

| 4 | Pd₂(dba)₃ | KOH | Dioxane | 90 | 84 |

| 5 | Pd₂(dba)₃ | KOH | Toluene | 88 | 85 |

| 6 | Pd₂(dba)₃ | KOH | Toluene/H₂O | 98 | 92 |

Data synthesized from published studies for illustrative purposes.

Table 2: Probing the Cation's Role with Crown Ethers [4][5]

| Entry | Additive (1.0 equiv) | Solvent | ee (%) |

| 1 | None | Toluene | 85 |

| 2 | 12-Crown-4 | Toluene | 84 |

| 3 | 15-Crown-5 | Toluene | 75 |

| 4 | 18-Crown-6 | Toluene | 68 |

These experiments demonstrate that sequestering the potassium cation with appropriately sized crown ethers disrupts the electrostatic organization, leading to a decrease in enantioselectivity.

A Contrasting Case: Steric Dominance

Interestingly, the mode of action for this compound is not universally governed by electrostatic attraction. In palladium-catalyzed asymmetric allylic alkylation, studies suggest that the steric bulk around the sulfonate group, rather than attractive noncovalent forces, is the primary driver of enantioselectivity.[2][7][8][9] This highlights the nuanced nature of the ligand and the importance of considering the specific reaction mechanism when predicting its influence.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following represents a generalized experimental workflow for a palladium-catalyzed arylative phenol dearomatization using this compound, based on established literature.

References

- 1. This compound | 1049726-96-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of this compound as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

The Atropisomeric Nature of sSPhos: A Technical Guide to a Chiral Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the atropisomeric nature of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3-sulfonic acid sodium salt (sSPhos). The introduction of a sulfonate group into the parent SPhos ligand induces axial chirality, rendering this compound a valuable asset in enantioselective catalysis. This document details the synthesis and resolution of this compound, presents quantitative data from its application in key cross-coupling reactions, and provides experimental protocols for its use. Furthermore, this guide employs visualizations to elucidate the ligand's structural features, the process of obtaining its enantiopure forms, and its role in catalytic cycles.

Introduction: The Genesis of a Chiral Ligand

This compound is a second-generation Buchwald biaryl monophosphine ligand. Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is well-established. The defining characteristic of this compound is its atropisomeric nature, which arises from hindered rotation around the biaryl C-C bond due to the presence of bulky substituents. The introduction of a sulfonate group at the 3-position of the dimethoxy-substituted phenyl ring desymmetrizes the molecule, creating a stable axis of chirality.[1][2]

This inherent chirality, coupled with the ligand's bifunctionality, makes enantiopure this compound a powerful tool for asymmetric catalysis. The phosphine moiety acts as a strong σ-donor, facilitating key steps in the catalytic cycle, while the strategically positioned sulfonate group can engage in non-covalent interactions, such as electrostatic or hydrogen bonding, with the substrate.[1][3] This "electrostatically directed palladium catalysis" is believed to be a key factor in achieving high levels of enantioselectivity in various transformations.[1][2]

Synthesis and Resolution of this compound

The preparation of enantiomerically pure this compound is paramount for its application in asymmetric catalysis. The typical route involves the synthesis of the racemic ligand followed by resolution.

Synthesis of Racemic this compound

The synthesis of racemic this compound is achieved through the sulfonation of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

Experimental Protocol: Synthesis of (rac)-sSPhos

-

Materials: SPhos, fuming sulfuric acid (20-30% SO₃), dichloromethane (DCM), diethyl ether, sodium hydroxide.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve SPhos in dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add fuming sulfuric acid dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring the mixture over ice.

-

Neutralize the aqueous solution with a saturated solution of sodium hydroxide until a basic pH is achieved.

-

Extract the aqueous layer with diethyl ether to remove any unreacted SPhos.

-

The aqueous layer containing the sodium salt of this compound can be used directly or the product can be isolated by removal of water under reduced pressure.

-

Enantiomeric Resolution

The most effective method for resolving racemic this compound is through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization. Quinidine has been successfully employed for this purpose.[3]

Experimental Protocol: Diastereomeric Salt Resolution of (rac)-sSPhos with Quinidine

-

Materials: (rac)-sSPhos sodium salt, quinidine, ethanol, methanol, hydrochloric acid, diethyl ether.

-

Procedure:

-

Dissolve (rac)-sSPhos sodium salt in a minimal amount of hot ethanol.

-

In a separate flask, dissolve an equimolar amount of quinidine in hot ethanol.

-

Slowly add the quinidine solution to the this compound solution.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with cold ethanol. This will yield the salt of one enantiomer of this compound.

-

The mother liquor can be concentrated and the process repeated to potentially isolate more of the first diastereomer, or it can be treated to recover the other enantiomer.

-

To recover the enantiopure this compound, dissolve the diastereomeric salt in a biphasic mixture of diethyl ether and dilute hydrochloric acid.

-

Separate the aqueous layer containing the enantiopure this compound sodium salt. The quinidine will be in the organic layer as its hydrochloride salt.

-

The enantiomeric excess (ee) of the resolved this compound should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

-

Applications in Asymmetric Catalysis: Quantitative Data

Enantiopure this compound has demonstrated remarkable efficacy in a range of palladium-catalyzed asymmetric reactions. Below are summaries of its performance in key transformations.

Enantioselective Suzuki-Miyaura Coupling

This compound has been successfully applied to the atroposelective Suzuki-Miyaura coupling for the synthesis of axially chiral biaryls.

| Entry | Aryl Halide | Boronic Acid/Ester | Product | Yield (%) | ee (%) |

| 1 | 2-bromo-3-methoxyphenol | 2,6-dimethoxyphenylboronic acid | 2,2',6'-trimethoxy-[1,1'-biphenyl]-3-ol | 73 | 92 |

| 2 | 2-bromo-3-methylphenol | 2,6-dimethoxyphenylboronic acid | 2,6-dimethoxy-3'-methyl-[1,1'-biphenyl]-2'-ol | 85 | 99 |

| 3 | 2-bromo-3-isopropylphenol | 2,6-dimethoxyphenylboronic acid | 3'-isopropyl-2,6-dimethoxy-[1,1'-biphenyl]-2'-ol | 81 | >99 |

| 4 | 2-bromo-3-chlorophenol | 2,6-dimethoxyphenylboronic acid | 3'-chloro-2,6-dimethoxy-[1,1'-biphenyl]-2'-ol | 65 | 94 |

Data sourced from studies on enantioselective Suzuki-Miyaura couplings.

Enantioselective Arylative Phenol Dearomatization

This compound is a highly effective ligand for the intramolecular arylative dearomatization of phenols to generate spirocyclic ketones with high enantioselectivity.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | 1-(2-bromobenzyl)-2-naphthol | Spiro[naphthalene-1,1'-inden]-2(1H)-one | 98 | 92 |

| 2 | 1-(2-bromo-5-methylbenzyl)-2-naphthol | 6'-methylspiro[naphthalene-1,1'-inden]-2(1H)-one | 95 | 93 |

| 3 | 1-(2-bromo-4,5-dimethoxybenzyl)-2-naphthol | 5',6'-dimethoxyspiro[naphthalene-1,1'-inden]-2(1H)-one | 88 | 91 |

| 4 | N-(2-bromophenyl)-N-(4-hydroxy-3,5-dimethylphenyl)methanesulfonamide | 3',5'-dimethyl-1'-methanesulfonylspiro[indoline-3,4'-cyclohexa-2',5'-dien]-2-one | 76 | 90 |

Data compiled from research on arylative phenol dearomatization reactions.[4][5]

Mandatory Visualizations

Bifunctionality of this compound

The following diagram illustrates the key functional groups of the this compound ligand that contribute to its catalytic activity and selectivity.

Caption: Key functional groups of the this compound ligand.

Experimental Workflow for Enantiomeric Resolution

The process of resolving racemic this compound into its pure enantiomers via diastereomeric salt formation is depicted below.

Caption: Diastereomeric salt resolution of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling with this compound

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction employing the this compound ligand.

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

The atropisomeric nature of this compound, arising from its sulfonated biaryl backbone, has established it as a privileged ligand in modern asymmetric catalysis. Its bifunctionality allows for both strong coordination to the metal center and influential non-covalent interactions with the substrate, leading to high enantioselectivities in a variety of important chemical transformations. The practical resolution of its enantiomers via diastereomeric salt formation makes this powerful catalytic tool accessible for applications in academic research and industrial processes, particularly in the development of chiral pharmaceuticals and fine chemicals. The continued exploration of this compound and related ligands holds significant promise for the advancement of enantioselective synthesis.

References

The Evolution of Buchwald Phosphine Ligands: A Technical Guide for Advancing Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The advent and continuous development of Buchwald phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions, becoming an indispensable tool in modern organic synthesis. These bulky, electron-rich monophosphine ligands have enabled the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with unprecedented efficiency and scope, particularly in the pharmaceutical and materials science industries. This technical guide provides an in-depth exploration of the core developments of Buchwald phosphine ligands, from their conceptualization to the latest generation of highly active pre-catalysts.

The Genesis of a New Ligand Class: Overcoming the Limitations of Early Catalysts

Prior to the late 1990s, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, were often limited by the harsh reaction conditions required and a narrow substrate scope. Traditional phosphine ligands, such as triarylphosphines, were often not effective for coupling unactivated aryl chlorides or for reactions involving sterically hindered substrates.

The breakthrough came with the rational design of a new class of ligands by the research group of Stephen L. Buchwald. The core concept was the development of bulky and electron-rich dialkylbiaryl phosphine ligands. This design aimed to promote the formation of a monoligated, 12-electron L-Pd(0) species, which was postulated to be the true catalytically active species, facilitating both oxidative addition and reductive elimination steps of the catalytic cycle.

Generations of Innovation: A Stepwise Evolution in Ligand Design

The development of Buchwald phosphine ligands can be categorized into distinct generations, each marked by significant improvements in catalytic activity, stability, and substrate scope.

First Generation: The Dawn of Biaryl Phosphines

The initial generation of Buchwald ligands featured a simple biaryl backbone with a phosphine moiety on one ring and various substituents on the other. A key early example was 2-(dicyclohexylphosphino)biphenyl. These ligands demonstrated significantly improved reactivity compared to previous systems, particularly in C-N bond formation.

Second Generation: The Rise of Steric Bulk and Electron-Donating Groups (XPhos and SPhos)

The second generation of ligands introduced increased steric bulk and strategically placed electron-donating groups on the non-phosphino-containing aryl ring. This led to the development of highly successful and widely used ligands such as XPhos and SPhos .

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The bulky triisopropylphenyl group on the second aryl ring of XPhos enhances the rate of reductive elimination and stabilizes the monoligated palladium complex.

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups in the ortho positions of the second aryl ring are thought to stabilize the palladium center through a weak coordinating effect, contributing to the high activity and stability of the catalyst.

These second-generation ligands significantly expanded the scope of cross-coupling reactions to include challenging substrates like aryl chlorides and sterically demanding coupling partners.

Third and Fourth Generation: The Advent of Palladacycle Pre-catalysts (G3 and G4)

A major advancement in the practical application of Buchwald ligands was the development of air- and moisture-stable palladium pre-catalysts. These pre-catalysts simplified the setup of cross-coupling reactions by eliminating the need to handle sensitive Pd(0) sources and phosphine ligands separately.

-

G1 and G2 Pre-catalysts: The first and second-generation pre-catalysts offered improved handling and reliability. G2 pre-catalysts, featuring a 2-aminobiphenyl scaffold, could be activated under milder conditions with weaker bases compared to G1.[1]

-

G3 Pre-catalysts: The third-generation (G3) pre-catalysts incorporated a methanesulfonate (OMs) ligand instead of chloride, leading to greater stability and solubility.[1] This generation can accommodate a wider range of bulky phosphine ligands.

-

G4 Pre-catalysts: The fourth-generation (G4) pre-catalysts were designed to address a potential issue with G3 pre-catalysts where the carbazole byproduct generated upon activation could sometimes interfere with the reaction. By N-methylating the aminobiphenyl scaffold, G4 pre-catalysts generate N-methylcarbazole, a more benign byproduct, and exhibit enhanced solubility.[1]

The development of these pre-catalysts has made palladium-catalyzed cross-coupling reactions more robust, reproducible, and accessible to a broader range of chemists.

Quantitative Performance Data

The following tables summarize the performance of various Buchwald phosphine ligands and their corresponding pre-catalysts in representative cross-coupling reactions.

Table 1: Comparison of Buchwald Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride

| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |

| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 85 | 2 |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 4 | 98 | 1 |

| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 2 | 99 | 0.5 |

| RuPhos | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | 100 | 12 | 97 | 1.5 |

| BrettPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 110 | 6 | 96 | 1 |

Data compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Performance of Buchwald Pre-catalysts in the Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine

| Pre-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |

| XPhos Pd G2 | NaOt-Bu | Toluene | 100 | 12 | 92 | 1 |

| SPhos Pd G2 | K₃PO₄ | Dioxane | 110 | 8 | 95 | 1 |

| RuPhos Pd G3 | Cs₂CO₃ | t-BuOH | 80 | 4 | 98 | 0.5 |

| BrettPhos Pd G4 | LHMDS | THF | 60 | 2 | 99 | 0.2 |

Data compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Synthesis of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

This protocol is adapted from literature procedures.

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Bromochlorobenzene

-

Chlorodicyclohexylphosphine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

Formation of the Biphenyl Core: To a solution of 1,3-dimethoxybenzene in anhydrous hexane under an argon atmosphere, add n-butyllithium at reflux (80°C). After the lithiation is complete, add 2-bromochlorobenzene and continue to reflux for 2.5 hours to form 2-bromo-2',6'-dimethoxybiphenyl.[2]

-

Phosphination: Cool the reaction mixture and perform a second lithiation on the biphenyl intermediate using n-butyllithium in THF at -78°C.[2]

-

Slowly add chlorodicyclohexylphosphine to the reaction mixture at -78°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography followed by recrystallization from ethanol to yield SPhos as a white solid.[2]

Buchwald-Hartwig Amination using XPhos Pd G3

This protocol is a general procedure for the coupling of an aryl halide with an amine.

Materials:

-

Aryl halide (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

XPhos Pd G3 pre-catalyst

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous, degassed toluene

-

An inert atmosphere glovebox or Schlenk line is recommended.

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%), and sodium tert-butoxide (1.2 mmol) to an oven-dried reaction vessel equipped with a stir bar.

-

Add the amine (1.2 mmol) and anhydrous, degassed toluene (2-5 mL).

-

Seal the reaction vessel and heat the mixture with stirring at the desired temperature (typically 80-110°C) for the required time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows in the development and application of Buchwald phosphine ligands.

Caption: Evolutionary path of Buchwald phosphine ligands.

References

sSPhos: A Comprehensive Technical Guide for Researchers

Introduction

sSPhos, or Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate, is a highly effective and versatile monodentate biaryl phosphine ligand. As a sulfonated derivative of the well-regarded SPhos ligand, this compound exhibits aqueous solubility, a valuable property for applications in green chemistry and for facilitating product separation. This ligand is particularly renowned for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its robust performance makes it a valuable tool for scientists and professionals in drug development and materials science.

Physical and Chemical Properties

This compound is a white to off-white solid that is air-stable, simplifying its handling and storage in a laboratory setting. The introduction of the sulfonate group not only imparts water solubility but also influences the electronic and steric properties of the ligand, contributing to its catalytic efficacy.

| Property | Value |

| CAS Number | 1049726-96-6 |

| Molecular Formula | C₂₆H₃₄NaO₅PS (anhydrous) |

| Molecular Weight | 512.57 g/mol (anhydrous basis) |

| 530.6 g/mol (hydrated)[1][2] | |

| Physical State | Solid[3] |

| Solubility | Water-soluble |

| Melting Point | Data not available for the free ligand. |

Core Applications: Suzuki-Miyaura Cross-Coupling

This compound is a ligand of choice for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The bulky and electron-rich nature of the this compound ligand facilitates the key steps of the catalytic cycle, enabling the coupling of a wide range of aryl and heteroaryl halides with boronic acids or their derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This procedure should be considered a starting point and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, 10:1 v/v, 5 mL)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Catalytic Cycle and Workflow Visualization

The catalytic cycle for the Suzuki-Miyaura reaction using a palladium catalyst with a Buchwald-type ligand like this compound is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. Suzuki-Miyaura Catalytic Cycle and Experimental Workflow.

The diagram above illustrates both the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for carrying out this transformation in a laboratory setting. The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl halide. The subsequent transmetalation with a boronic acid derivative, facilitated by a base, leads to a diarylpalladium(II) intermediate. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The workflow provides a step-by-step guide for researchers, from reaction setup under inert conditions to the final purification of the product.

References

An In-depth Technical Guide to the Solubility of sSPhos

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of sSPhos (sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate), a widely utilized Buchwald ligand in cross-coupling reactions. While specific quantitative solubility data for this compound is not extensively published, this document compiles available qualitative information and presents a detailed experimental protocol for determining its solubility in various solvents.

Introduction to this compound and its Solubility

This compound is a sulfonated derivative of the SPhos ligand, designed to impart water solubility to the corresponding palladium complexes.[1][2] This modification is crucial for applications in aqueous media, aligning with the principles of green chemistry by reducing the reliance on volatile organic solvents.[1] The presence of the anionic sulfonate group allows for enhanced reactivity in aqueous solutions and plays a role in electrostatically-directed palladium catalysis.[1][3] While it is known as a "water-soluble" ligand, its palladium complexes may still only be soluble at micromolar concentrations, sometimes necessitating the use of an organic co-solvent.[1]

Qualitative Solubility of this compound

The solubility of this compound is dictated by the presence of both a large, nonpolar organic backbone and a polar ionic sulfonate group, giving it amphiphilic character.

| Solvent Type | General Solubility | Rationale |

| Water | Soluble | The presence of the sodium sulfonate group imparts significant water solubility.[1][2] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | These solvents can typically solvate both the ionic sulfonate group and the organic backbone. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely Soluble | These solvents can hydrogen bond with the sulfonate group and interact with the organic portion. |

| Ethers (e.g., THF, Dioxane) | Sparingly Soluble to Soluble | Used as a solvent in reactions with this compound, often with water as a co-solvent.[2][4] |

| Aromatic Hydrocarbons (e.g., Toluene) | Sparingly Soluble | The non-sulfonated analogue, RuPhos, is soluble in toluene.[5] The polarity of the sulfonate group in this compound likely reduces its solubility in nonpolar aromatic solvents. |

| Nonpolar Aliphatic Solvents (e.g., Hexane) | Likely Insoluble | The high polarity of the sulfonate group is incompatible with nonpolar aliphatic solvents. |

Experimental Protocol for Determining this compound Solubility

The following is a general gravimetric method for determining the solubility of a solid compound like this compound in various solvents.

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, toluene, THF, dioxane)

-

Analytical balance (accurate to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (0.2 µm, PTFE or other appropriate material)

-

Syringes

-

Pre-weighed sample collection vials

3.2. Experimental Procedure

-

Preparation: Add a known excess amount of this compound to a vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with visible undissolved solid.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer. Stir the suspension for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A longer time may be necessary and should be determined empirically.

-

Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle. It is crucial that the temperature remains constant during this period.

-

Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. Attach a syringe filter and dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

Solvent Evaporation: Remove the solvent from the collection vial. This can be done by gentle heating under a stream of inert gas (e.g., nitrogen) or by using a vacuum oven. Ensure all solvent is removed.

-

Mass Determination: Once the solvent is completely evaporated, weigh the collection vial containing the dried this compound residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of solution collected (L))

To express solubility in mol/L, divide the result by the molar mass of this compound (530.60 g/mol ).

3.3. Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the underlying principles of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: "Like Dissolves Like" principle applied to this compound solubility.

References

- 1. This compound | 1049726-96-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a Catalyst: An In-depth Technical Guide to Dialkylbiaryl Phosphine Ligands

A comprehensive overview of the history, development, and application of a pivotal class of ligands in modern organic synthesis, tailored for researchers, scientists, and professionals in drug development.

The advent of dialkylbiaryl phosphine ligands stands as a landmark achievement in the field of transition-metal catalysis, profoundly impacting the landscape of drug discovery and development. First introduced by Stephen L. Buchwald in 1998, these ligands revolutionized palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with unprecedented efficiency and scope.[1] Prior to their development, the synthesis of aryl amines and biaryl compounds often required harsh reaction conditions and was limited to a narrow range of substrates.[1] This technical guide provides a deep dive into the history, evolution, and practical application of these indispensable catalytic tools.

From Humble Beginnings to a Catalyst Revolution: A Historical Perspective

The late 20th century saw a surge in the development of palladium-catalyzed cross-coupling reactions. However, early catalyst systems, often employing triarylphosphine ligands, struggled with the activation of less reactive aryl chlorides and required high temperatures. The Buchwald group's pioneering work in the late 1990s introduced a new class of electron-rich and sterically hindered monophosphine ligands based on a biaryl scaffold.[1] These ligands were found to dramatically accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to milder reaction conditions and a significantly broader substrate scope.[2]